An In-Depth Technical Guide to the Chemical Properties of (7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol (Phytol)
An In-Depth Technical Guide to the Chemical Properties of (7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol (Phytol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol, commonly known as phytol, is an acyclic diterpene alcohol that plays a crucial role in both biological systems and industrial applications. As a constituent of chlorophyll, it is one of the most abundant lipids in the biosphere.[1][2] Its significance extends to being a vital precursor for the industrial synthesis of Vitamin E and Vitamin K1.[1][3][4] This guide provides a comprehensive examination of the chemical properties of the naturally occurring (7R,11R) stereoisomer of phytol. It covers its physicochemical characteristics, spectroscopic profile for identification and quantification, and its metabolic fate. Furthermore, this document details illustrative experimental protocols for its analysis, discusses its biological relevance in metabolic pathways and disease, and outlines essential safety and handling procedures. The information is structured to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction: Nomenclature and Significance
Phytol is a branched-chain fatty alcohol that is structurally a diterpenoid, derived from four isoprene units.[5] The specific stereoisomer (7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol, often with an (E) configuration at the C2-C3 double bond, is the most common natural form.[6][7]
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IUPAC Name: (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol[8]
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Common Names: Phytol, trans-Phytol[6]
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CAS Number: 150-86-7 (refers to the specific E,7R,11R isomer)[7][9]
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Molecular Formula: C₂₀H₄₀O[6]
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Molecular Weight: 296.53 g/mol [6]
Its primary natural source is the phytyl side-chain of chlorophyll molecules in all photosynthesizing plants and algae.[3][5] During the digestive processes of ruminants, gut fermentation liberates phytol from chlorophyll.[2] Humans, while unable to cleave phytol from chlorophyll directly, can absorb free phytol from dietary sources like ruminant fats and dairy products.[10] This absorbed phytol is a substrate for critical metabolic pathways, including its conversion to phytanic acid and its role as a precursor for the biosynthesis of essential vitamins.[11][12][13]
graph "Chemical_Structure" {
layout=neato;
node [shape=none, margin=0, fontcolor="#202124"];
edge [color="#5F6368"];
C1 [pos="0,0!", label="HO"];
C2 [pos="1,-0.5!", label=""];
C3 [pos="2,0!", label=""];
C4 [pos="3,-0.5!", label=""];
C5 [pos="4,0!", label=""];
C6 [pos="5,-0.5!", label=""];
C7 [pos="6,0!", label=""];
C8 [pos="7,-0.5!", label=""];
C9 [pos="8,0!", label=""];
C10 [pos="9,-0.5!", label=""];
C11 [pos="10,0!", label=""];
C12 [pos="11,-0.5!", label=""];
C13 [pos="12,0!", label=""];
C14 [pos="13,-0.5!", label=""];
C15 [pos="14,0!", label=""];
C16 [pos="15,-0.5!", label=""];
C17 [pos="16,0!", label=""];
C3_Me [pos="2,1!", label="CH₃"];
C7_Me [pos="6,1!", label="CH₃"];
C11_Me [pos="10,1!", label="CH₃"];
C15_Me [pos="14,1!", label="CH₃"];
C15_Me2 [pos="14.5,0.7!", label="CH₃"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C16 -- C17;
C3 -- C3_Me;
C7 -- C7_Me;
C11 -- C11_Me;
C15 -- C15_Me;
C15 -- C15_Me2;
C2 -- C3 [style=double];
// Annotations
label_7R [pos="6.5, -1.2!", label="(7R)", fontcolor="#EA4335"];
label_11R [pos="10.5, -1.2!", label="(11R)", fontcolor="#EA4335"];
}
Figure 3: Simplified metabolic fate and biological roles of phytol.
Safety and Handling
While phytol is a natural compound used in fragrances and cosmetics, appropriate laboratory safety measures are necessary.
[14][15]
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Hazards: Phytol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
[15][16][17]* Personal Protective Equipment (PPE):
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Eye Protection: Wear safety glasses with side-shields or chemical goggles.
[15][18] * Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after.
[15][18] * Skin and Body: Wear a lab coat. Avoid allowing clothing wet with the material to stay in contact with skin.
[18]* Handling:
-
Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.
[15][19] * Wash hands thoroughly after handling.
[15]* Storage:
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Store in a cool, dry, well-ventilated place away from light and sources of ignition.
[18][19] * Keep containers tightly closed and sealed. [15]Recommended storage temperature is often 2-8°C.
[6][19]* Spill Response:
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for hazardous waste disposal. [16][19]Do not let the product enter drains.
[15]
Conclusion
(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol is a molecule of fundamental importance, bridging plant biochemistry with mammalian metabolism and industrial synthesis. Its well-defined chemical and physical properties, characterized by a long hydrophobic chain and a reactive alcohol group, dictate its behavior in both biological membranes and chemical reactors. A thorough understanding of its spectroscopic signature is essential for its accurate identification and quantification in complex natural extracts. For drug development professionals, its role as a precursor to essential vitamins and as a ligand for nuclear receptors presents opportunities for therapeutic modulation, while its metabolic link to pathologies like Refsum disease underscores the critical need for further research into its biochemical pathways. Adherence to proper safety protocols is mandatory when handling this compound in a research setting. This guide serves as a foundational resource for scientists leveraging the unique properties of phytol in their work.
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